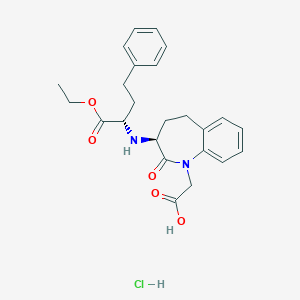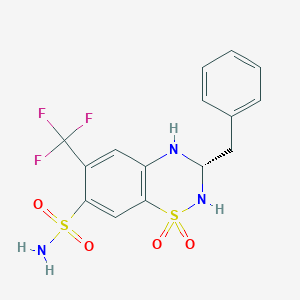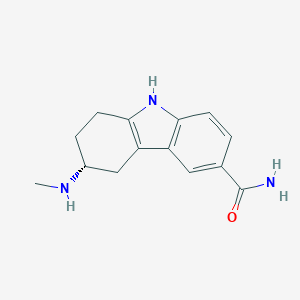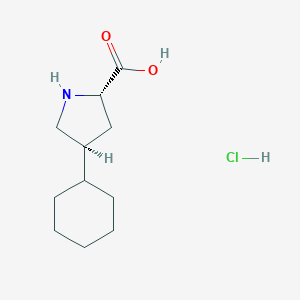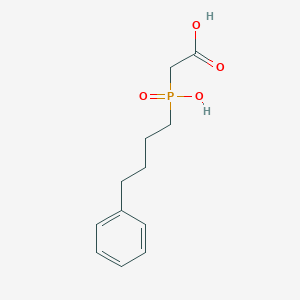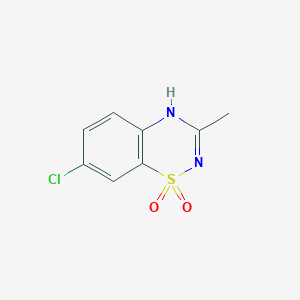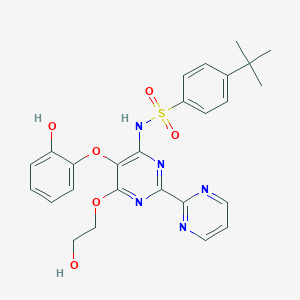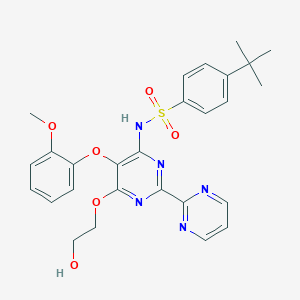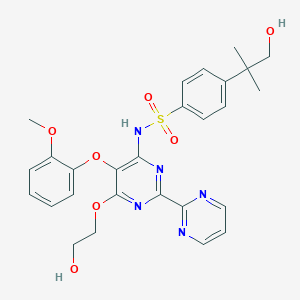![molecular formula C8H14N4O6 B193223 N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide CAS No. 65126-88-7](/img/structure/B193223.png)
N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide is a compound characterized by its complex structure and unique chemical properties. It is known for its applications in various scientific fields, including chemistry, biology, and medicine, due to its specific molecular interactions and functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide generally involves multi-step organic reactions. Typical synthetic routes include nucleophilic substitution and condensation reactions. The reaction conditions may require controlled temperature, pH, and the presence of catalysts to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production methods of this compound often rely on large-scale chemical synthesis techniques. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to maintain purity and yield. The scale-up process from laboratory to industrial production involves optimizing reaction parameters and ensuring cost-effectiveness.
化学反応の分析
Types of Reactions
N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide undergoes various chemical reactions, including:
Oxidation: : It can be oxidized to form corresponding oxo derivatives.
Reduction: : This compound can be reduced to form amine derivatives.
Substitution: : It participates in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Reagents such as hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and organic halides (for substitution) are commonly used. The reaction conditions often involve solvents like ethanol or dichloromethane, controlled temperature, and pressure to facilitate these transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxo-compounds, reduction may produce amines, and substitution can lead to various substituted derivatives with different functional groups.
科学的研究の応用
N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide has a wide range of scientific research applications, including:
Chemistry: : Used as a reagent and intermediate in organic synthesis and material science.
Biology: : Studied for its potential role in enzymatic reactions and as a model compound for biochemical research.
Medicine: : Investigated for its pharmacological properties and potential therapeutic effects in treating certain diseases.
Industry: : Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism by which N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide exerts its effects involves specific molecular interactions with biological targets. It can bind to enzymes and receptors, altering their activity and inducing biochemical pathways. The compound's structure allows it to interact with multiple molecular targets, influencing various physiological and biochemical processes.
類似化合物との比較
When compared to similar compounds, N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide stands out due to its unique combination of functional groups and reactivity.
Similar Compounds
N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]ureido]formamide
N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]acetaldehyde
N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]acetic acid
特性
CAS番号 |
65126-88-7 |
|---|---|
分子式 |
C8H14N4O6 |
分子量 |
262.22 g/mol |
IUPAC名 |
N-[N-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoyl]carbamimidoyl]formamide |
InChI |
InChI=1S/C8H14N4O6/c9-7(10-2-14)12-8(17)11-6-5(16)4(15)3(1-13)18-6/h2-6,13,15-16H,1H2,(H4,9,10,11,12,14,17) |
InChIキー |
KLSAIGPSXJMERX-UHFFFAOYSA-N |
SMILES |
C(C1C(C(C(O1)NC(=O)NC(=NC=O)N)O)O)O |
異性体SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N(/C=N/NC=O)C(=O)N)O)O)O |
正規SMILES |
C(C1C(C(C(O1)NC(=O)NC(=N)NC=O)O)O)O |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile](/img/structure/B193149.png)
![Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde](/img/structure/B193153.png)
![5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole](/img/structure/B193154.png)
